3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid
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Overview
Description
3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boronic acid group attached to a benzene ring, which is further substituted with a fluoro group and a nitrophenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluoro group using a fluorinating agent such as Selectfluor.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluoro group.
Scientific Research Applications
3-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due
Properties
Molecular Formula |
C13H10BFN2O5 |
---|---|
Molecular Weight |
304.04 g/mol |
IUPAC Name |
[3-fluoro-5-[(2-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BFN2O5/c15-10-6-8(5-9(7-10)14(19)20)13(18)16-11-3-1-2-4-12(11)17(21)22/h1-7,19-20H,(H,16,18) |
InChI Key |
YNAQKAMKBOMDJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=C2[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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